molecular formula C15H20N2O3 B3165104 3-[4-(4-methylbenzoyl)piperazin-1-yl]propanoic Acid CAS No. 896513-99-8

3-[4-(4-methylbenzoyl)piperazin-1-yl]propanoic Acid

Cat. No.: B3165104
CAS No.: 896513-99-8
M. Wt: 276.33 g/mol
InChI Key: DZWICPHNWKECLB-UHFFFAOYSA-N
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Description

3-[4-(4-Methylbenzoyl)piperazin-1-yl]propanoic acid is a piperazine-based carboxylic acid derivative characterized by a 4-methylbenzoyl substituent on the piperazine ring and a propanoic acid side chain. The 4-methylbenzoyl group enhances lipophilicity compared to simpler aryl substituents, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

3-[4-(4-methylbenzoyl)piperazin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-12-2-4-13(5-3-12)15(20)17-10-8-16(9-11-17)7-6-14(18)19/h2-5H,6-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWICPHNWKECLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-methylbenzoyl)piperazin-1-yl]propanoic Acid typically involves the reaction of 4-methylbenzoyl chloride with piperazine, followed by the addition of propanoic acid. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-methylbenzoyl)piperazin-1-yl]propanoic Acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-[4-(4-methylbenzoyl)piperazin-1-yl]propanoic Acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(4-methylbenzoyl)piperazin-1-yl]propanoic Acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperazine-propanoic acid derivatives, which are often modified at the piperazine nitrogen to tune pharmacological activity. Below is a comparative analysis with structurally analogous compounds from the evidence:

Structural and Functional Differences

Compound Name Substituent on Piperazine Molecular Weight Key Properties/Applications References
3-[4-(4-Methylbenzoyl)piperazin-1-yl]propanoic Acid (Target Compound) 4-Methylbenzoyl ~317.35* Likely enhanced lipophilicity; potential receptor modulation (inferred from structural analogs). N/A
3-(4-Phenylpiperazin-1-yl)propanoic Acid Phenyl 248.32 Simpler structure; used in peptide synthesis and as a building block for CNS-targeting agents.
3-(4-(3-Methylphenyl)piperazin-1-yl)propanoic Acid Dihydrochloride 3-Methylphenyl 305.24† Improved solubility (salt form); explored in neurological studies.
3-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propanoic Acid 4-Trifluoromethylpyrimidinyl 304.27 Electron-withdrawing group enhances metabolic stability; potential kinase inhibition.
3-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)propanoic Acid Dihydrochloride 4,6-Dimethylpyrimidinyl 342.25† Bulky substituent may limit blood-brain barrier penetration; used in cancer research.
3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)propanoic Acid 7-Chloroquinolinyl ~355.81* Antimalarial/antiviral activity inferred from quinoline moiety.

Notes:

  • *Estimated molecular weight based on structural analogs.
  • † Includes salt form (e.g., dihydrochloride).

Pharmacological and Physicochemical Comparisons

  • Receptor Binding: Compounds like 3-(4-(11H-dibenzo[b,e][1,4]azepin-6-yl)piperazin-1-yl)propanoic acid () exhibit dual H1/5-HT2A receptor modulation for sleep disorders, suggesting that bulkier aromatic substituents (e.g., dibenzoazepin) enhance multi-target activity compared to simpler aryl groups .
  • Synthetic Accessibility : The benzoyl group in the target compound may introduce challenges in regioselective synthesis compared to phenyl or pyridinyl analogs, which are more commonly reported in catalog entries (e.g., ).

Research and Development Insights

  • Gaps in Data: No direct pharmacokinetic or in vivo efficacy data were found for the target compound, unlike its analogs (e.g., antitumor activity for pyrimidinyl derivatives in ).

Biological Activity

3-[4-(4-methylbenzoyl)piperazin-1-yl]propanoic Acid is a synthetic compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol. Its unique structure, characterized by the presence of a piperazine ring and a 4-methylbenzoyl group, suggests potential biological activities that warrant investigation. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicine.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzoyl chloride with piperazine, followed by the addition of propanoic acid. Common solvents include dichloromethane, and bases such as triethylamine are often used to facilitate the reaction. This method allows for high yields and purity of the final product.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes in biological systems. The piperazine moiety may facilitate binding to various targets, potentially modulating their activity. Research indicates that compounds with similar structures can act as ligands for neurotransmitter receptors, suggesting that this compound may exhibit neuroactive properties .

Pharmacological Properties

Several studies have indicated that this compound may possess anti-inflammatory and analgesic properties. Its potential as a therapeutic agent is under investigation, particularly in relation to conditions characterized by chronic inflammation and pain .

Case Studies

  • Anti-inflammatory Activity : In vitro studies demonstrated that derivatives of piperazine exhibit significant inhibition of nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating potential anti-inflammatory effects .
  • Neuropharmacological Effects : Research on related compounds has shown that they can influence serotonin and dopamine receptor activity, which may suggest similar effects for this compound. This could position it as a candidate for further studies in treating mood disorders or neurodegenerative diseases .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

Compound NameStructure FeaturesBiological ActivityPotential Applications
This compoundPiperazine ring, benzoyl groupAnti-inflammatory, analgesicChronic pain management
3-(4-Methylpiperazin-1-yl)propanoic AcidSimilar structure without benzoylLimited anti-inflammatoryLess potent than above
4-(Dimethylamino)butyric Acid HydrochlorideDifferent substituentsNeuroactive propertiesMood disorder treatments

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(4-methylbenzoyl)piperazin-1-yl]propanoic Acid
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3-[4-(4-methylbenzoyl)piperazin-1-yl]propanoic Acid

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